Gypsogenin

描述

属性

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-9-formyl-10-hydroxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O4/c1-25(2)13-15-30(24(33)34)16-14-28(5)19(20(30)17-25)7-8-22-26(3)11-10-23(32)27(4,18-31)21(26)9-12-29(22,28)6/h7,18,20-23,32H,8-17H2,1-6H3,(H,33,34)/t20-,21+,22+,23-,26-,27-,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHCWDVPABYZMC-MYPRUECHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C=O)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701026577 | |

| Record name | (3beta,4alpha)-3-Hydroxy-23-oxoolean-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

639-14-5 | |

| Record name | Gypsogenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=639-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gypsogenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000639145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3beta,4alpha)-3-Hydroxy-23-oxoolean-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3β,4α)-3-hydroxy-23-oxoolean-12-en-28-oic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GYPSOGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A9SGC905J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Occurrence and Analysis of Gypsogenin: A Technical Guide for Researchers

An In-depth Overview of the Natural Sources, Distribution, and Methodologies for the Study of the Triterpenoid Saponin Aglycone, Gypsogenin.

Introduction

This compound, a pentacyclic triterpenoid sapogenin, is a significant secondary metabolite found in a variety of plant species. Chemically classified as an oleanane-type triterpene, its structure features a distinctive aldehyde group at the C-4 position, which contributes to its diverse biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its natural sources, geographical distribution, quantitative analysis, and the experimental protocols pertinent to its study. The guide is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering detailed methodologies and data to support further investigation into this promising phytochemical.

Natural Sources and Plant Distribution

This compound is predominantly found in plants belonging to the Caryophyllaceae (Pink or Carnation family) and Amaranthaceae (Amaranth family) families. Within these families, several genera are known to be rich sources of this compound-containing saponins.

Primary Plant Sources:

-

Genus Gypsophila : This genus is the most well-known source of this compound, from which the compound derives its name. Numerous species, often referred to as "soaproots," are utilized for saponin extraction. Notable species include Gypsophila paniculata, Gypsophila oldhamiana, Gypsophila arrostii, Gypsophila simonii, and Gypsophila trichotoma.[1] The roots of these plants are particularly rich in this compound glycosides.

-

Genus Saponaria : Saponaria officinalis (soapwort) is another significant source within the Caryophyllaceae family.

-

Other Caryophyllaceae Genera : this compound has also been identified in species of Agrostemma, Melandrium, Stellaria, and Silene.

-

Amaranthaceae Family : Plants such as Beta vulgaris (beetroot) and Chenopodium quinoa (quinoa) have been reported to contain this compound.[1]

-

Other Genera : Species within the genera Herniaria and Quillaja are also known to produce this compound.

Geographical Distribution:

The genus Gypsophila has a wide distribution across Eurasia, with a center of diversity in Turkey.[2] Many species are adapted to steppe regions and are found throughout the Mediterranean.[3][4] Gypsophila paniculata is native to central and eastern Europe and is widely cultivated. Gypsophila simonii is noted as an endemic species in Turkey.[3][4] The distribution of other this compound-containing plants is widespread, reflecting their respective native habitats across different continents. The geographical origin and environmental conditions can influence the concentration of secondary metabolites, including this compound, in these plants.[5][6]

Quantitative Data on this compound Content

The concentration of this compound varies significantly among different plant species and even within different parts of the same plant, with the roots typically having the highest concentration. The data is often reported for this compound 3-O-glucuronide, a common prosapogenin.

| Plant Species | Plant Part | Compound Measured | Content (% dry weight) | Reference |

| Gypsophila paniculata | Root | This compound 3-O-glucuronide | 0.52% | [1] |

| Gypsophila trichotoma | Root | This compound 3-O-glucuronide | 1.13% | [1] |

| Saponaria officinalis | Root | This compound 3-O-glucuronide | Not specified, but present | [1] |

| Gypsophila paniculata (3-year-old cultivated) | Root | This compound 3-O-glucuronide | 0.53% | [7] |

| Silene vulgaris | Root | This compound 3-O-glucuronide | 1.62% | [8] |

| Gypsophila scorzonerifolia | Root | This compound 3-O-glucuronide | Up to 1.35% of dry extract | [9] |

Experimental Protocols

Extraction and Isolation of this compound from Plant Material

This protocol provides a general method for the extraction of saponins and subsequent hydrolysis to obtain this compound. An example from Gypsophila oldhamiana is detailed below.[10]

1. Materials and Equipment:

-

Dried and powdered plant material (e.g., roots of Gypsophila oldhamiana)

-

Solvents: Water, 10% Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Ethyl acetate, Hexane

-

Reflux apparatus

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Standard laboratory glassware

2. Procedure:

-

Step 1: Aqueous Extraction of Saponins

-

The air-dried and powdered roots (e.g., 20 kg) are extracted with water under reflux. This process is typically repeated three times to ensure exhaustive extraction.

-

The combined aqueous extracts are then concentrated under vacuum using a rotary evaporator to yield a crude saponin mixture.

-

-

Step 2: Acid Hydrolysis

-

The crude saponin extract is hydrolyzed by refluxing with 10% HCl for an extended period (e.g., 72 hours). This cleaves the glycosidic bonds, releasing the aglycone (this compound) and the sugar moieties.

-

After hydrolysis, the acidic solution is neutralized with NaOH.

-

-

Step 3: Solvent Extraction of this compound

-

The neutralized solution is extracted with ethyl acetate. The organic phase, containing the less polar this compound, is collected. This step is repeated several times to maximize the yield.

-

The combined ethyl acetate phases are concentrated to dryness to yield a crude this compound residue.

-

-

Step 4: Purification

-

The crude residue is subjected to flash chromatography on a silica gel column.

-

The column is eluted with a solvent system such as hexane-ethyl acetate (e.g., 3:1).

-

Fractions are collected and monitored by TLC.

-

Fractions containing pure this compound are combined and the solvent is evaporated. The resulting product can be further purified by washing with a less polar solvent system (e.g., hexane-ethyl acetate, 10:1) to yield pure this compound as a white solid.

-

Quantitative Analysis by HPLC

This protocol outlines the quantification of this compound 3-O-glucuronide using High-Performance Liquid Chromatography (HPLC).[1]

1. Materials and Equipment:

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

Solvents: Acetonitrile, water (HPLC grade), orthophosphoric acid

-

This compound 3-O-glucuronide standard

-

Syringe filters (0.45 µm)

2. Procedure:

-

Step 1: Standard Preparation

-

A stock solution of this compound 3-O-glucuronide is prepared in a suitable solvent (e.g., methanol).

-

A series of standard solutions of known concentrations are prepared by serial dilution of the stock solution.

-

-

Step 2: Sample Preparation

-

A known amount of the plant extract is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and transferred to an HPLC vial.

-

-

Step 3: Chromatographic Conditions

-

Mobile Phase: A gradient of acetonitrile and water (acidified with orthophosphoric acid) is commonly used.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at 210 nm.

-

Injection Volume: 20 µL.

-

-

Step 4: Quantification

-

A calibration curve is constructed by plotting the peak area of the standard against its concentration.

-

The concentration of this compound 3-O-glucuronide in the sample is determined by interpolating its peak area on the calibration curve.

-

Biosynthesis and Signaling Pathways

Biosynthesis of this compound

The biosynthesis of this compound follows the general pathway of triterpenoid synthesis, starting from the cyclization of 2,3-oxidosqualene. The key steps involve the formation of the β-amyrin backbone, followed by a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases (CYPs).[11][12]

This compound-Induced Apoptotic Signaling Pathway

This compound and its derivatives have been shown to exert cytotoxic effects on cancer cells, primarily through the induction of apoptosis.[13][14][15] The proposed mechanism involves the modulation of key proteins in the apoptotic cascade.[16][17]

Experimental Workflow for this compound Research

The study of this compound from natural sources follows a systematic workflow, from plant collection to the identification and quantification of the compound.

Conclusion

This compound remains a compound of significant interest due to its widespread occurrence in various medicinal and industrial plants and its promising pharmacological activities. This technical guide has provided a foundational understanding of its natural sources, distribution, and the key experimental methodologies required for its study. The detailed protocols and visual workflows are intended to serve as a valuable resource for researchers, facilitating further exploration into the therapeutic potential of this important triterpenoid. Continued research into the biosynthesis, mechanism of action, and derivatization of this compound is warranted to fully unlock its potential in drug discovery and development.

References

- 1. Roles of three cytochrome P450 monooxygenases in triterpene biosynthesis and their potential impact on growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. preprints.org [preprints.org]

- 3. Frontiers | Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes [frontiersin.org]

- 4. orbit.dtu.dk [orbit.dtu.dk]

- 5. Screening for Triterpenoid Saponins in Plants Using Hyphenated Analytical Platforms [mdpi.com]

- 6. Diosgenin Induces Apoptosis in HepG2 Cells through Generation of Reactive Oxygen Species and Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of a Group of UDP-Glycosyltransferases Involved in the Biosynthesis of Triterpenoid Saponins of Panax notoginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Saponin Biosynthesis in Saponaria vaccaria. cDNAs Encoding β-Amyrin Synthase and a Triterpene Carboxylic Acid Glucosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. frontiersin.org [frontiersin.org]

- 13. [The glycosyltransferases involved in triterpenoid saponin biosynthesis: a review] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis of this compound derivatives with capabilities to arrest cell cycle and induce apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound Battling for a Front Position in the Pentacyclic Triterpenes Game of Thrones on Anti-Cancer Therapy: A Critical Review—Dedicated to the Memory of Professor Hanaa M. Rady - PMC [pmc.ncbi.nlm.nih.gov]

- 17. preprints.org [preprints.org]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Gypsogenin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gypsogenin, a pentacyclic triterpenoid sapogenin, has garnered significant interest in the scientific community due to its diverse pharmacological activities. As a member of the oleanane family, its complex chemical architecture, featuring multiple stereocenters and reactive functional groups, presents both a challenge and an opportunity for medicinal chemists and drug development professionals. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound. It includes a detailed analysis of its structural features, a summary of its key physicochemical and spectroscopic properties in tabular format, and a description of established experimental protocols for its isolation and derivatization. Furthermore, this guide employs DOT language to generate diagrams illustrating the molecular structure and a typical experimental workflow, offering a visually intuitive understanding of this important natural product.

Chemical Structure and Nomenclature

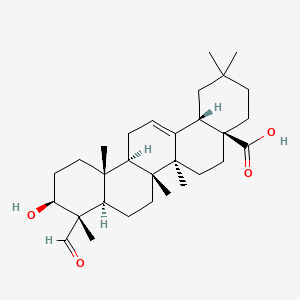

This compound is a naturally occurring pentacyclic triterpenoid belonging to the oleanane class.[1][2] Its fundamental framework is the olean-12-en-28-oic acid skeleton. The defining features of this compound are the presence of a hydroxyl group at the C-3 position, an aldehyde (oxo group) at the C-23 position, and a carboxylic acid at the C-28 position.[1][3]

The systematic IUPAC name for this compound is (3β,4α)-3-hydroxy-23-oxoolean-12-en-28-oic acid.[2][4] The stereochemical descriptors (3β, 4α) indicate that the hydroxyl group at C-3 is in the beta configuration (pointing up from the plane of the ring system) and the hydrogen at C-4 is in the alpha configuration (pointing down). A more comprehensive IUPAC name, defining the absolute stereochemistry at all chiral centers, is (4aS,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-9-formyl-10-hydroxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid.[1] this compound possesses nine defined stereocenters, contributing to its complex three-dimensional structure.[5]

Core Skeleton and Functional Groups

The core of this compound is the pentacyclic oleanane skeleton, which consists of five fused six-membered rings (labeled A-E). Key functional groups that are amenable to chemical modification include[3]:

-

C-3 Hydroxyl Group: A secondary alcohol that can undergo esterification, etherification, and oxidation reactions.

-

C-12 Alkene: A double bond within the C ring that can be subjected to addition and oxidation reactions.

-

C-23 Aldehyde Group: A reactive carbonyl group that can participate in reactions such as oxidation, reduction, and the formation of imines and oximes.

-

C-28 Carboxylic Acid: Allows for the formation of esters, amides, and other carboxyl derivatives.

These reactive sites make this compound an attractive scaffold for the semi-synthesis of novel derivatives with potentially enhanced biological activities.[3]

Stereochemistry

The stereochemistry of this compound is crucial for its biological activity. The relative and absolute configurations of its nine stereocenters dictate its overall shape and how it interacts with biological targets. The cis-fusion of the D and E rings is a characteristic feature of the oleanane skeleton. The β-orientation of the hydroxyl group at C-3 and the α-orientation of the hydrogen at C-4 are key stereochemical determinants.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the tables below.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C30H46O4 | [1][4][5] |

| Molecular Weight | 470.69 g/mol | [4][5] |

| CAS Number | 639-14-5 | [1][4] |

| Appearance | Needles or leaflets from methanol | [4] |

| Melting Point | 274-276 °C | [4] |

| Optical Rotation | [α]D +91° (in alcohol) | [4] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Reference(s) |

| ¹H NMR (600 MHz) | ||

| H-3 | 3.95 (dd, J = 11.41, 5.15 Hz) | [1] |

| H-12 | 5.29 (s) | [1] |

| H-23 (CHO) | 9.50 (s) | [1] |

| ¹³C NMR (150 MHz) | ||

| C-3 | 71.52 | [1] |

| C-12 | 122.17 | [1] |

| C-23 (CHO) | 207.20 | [1] |

Note: The completeness of NMR data in publicly accessible literature is limited. The provided values represent key reported signals.

Experimental Protocols

Isolation and Purification of this compound

This compound is typically isolated from plant sources, such as the roots of Gypsophila species, where it exists as saponin glycosides.[3] The general procedure involves the hydrolysis of these saponins to yield the aglycone, this compound.

Protocol: Acid Hydrolysis of Saponins for this compound Isolation [3]

-

Extraction of Saponins: The dried and powdered plant material (e.g., roots of Gypsophila oldhamiana) is first subjected to a water extraction to isolate the water-soluble saponins. The aqueous extract is then dried under vacuum.

-

Acid Hydrolysis: The crude saponin mixture is subjected to acid hydrolysis to cleave the sugar moieties. This is typically achieved by treating the mixture with an acid, such as 10% hydrochloric acid, and heating for an extended period (e.g., 72 hours).

-

Neutralization: After hydrolysis, the reaction mixture is neutralized with a base, such as sodium hydroxide.

-

Extraction of this compound: The neutralized solution is then extracted with an organic solvent, typically ethyl acetate.

-

Purification: The organic extract is evaporated to dryness, and the resulting crude this compound is purified using column chromatography over silica gel. A common eluent system is a mixture of hexane and ethyl acetate (e.g., 10:1 v/v). The purity of the isolated this compound can be assessed by thin-layer chromatography (TLC) and spectroscopic methods.

Synthesis of this compound Derivatives

The functional groups of this compound provide handles for various chemical modifications. The following are examples of protocols for the derivatization of this compound.

Protocol: Acetylation of the C-3 Hydroxyl Group

-

This compound is dissolved in pyridine.

-

Acetic anhydride and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added to the solution.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the product is extracted with ethyl acetate.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

The crude product is purified by silica gel column chromatography.

Protocol: Formation of an Oxime at C-23

-

This compound is mixed with hydroxylamine hydrochloride in pyridine.

-

The mixture is heated, for instance, at 105 °C for 4 hours.

-

After the reaction, water is added, and the product is extracted with chloroform.

-

The combined organic layers are dried and evaporated.

-

The resulting oxime derivative is purified by silica gel chromatography.

Mandatory Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound with key functional groups highlighted.

Experimental Workflow for this compound Isolation

Caption: A typical experimental workflow for the isolation of this compound from plant material.

Conclusion

This compound remains a molecule of significant interest for its complex stereochemistry and potential as a scaffold for the development of new therapeutic agents. This guide has provided a detailed overview of its chemical structure, key physicochemical and spectroscopic properties, and established experimental protocols for its isolation and derivatization. While a complete assignment of its NMR spectra and its single-crystal X-ray structure are not yet widely available in the literature, the information presented herein serves as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery. The provided diagrams offer a clear visualization of its structure and the common workflow for its procurement, aiding in the conceptualization of future research and development efforts centered on this promising natural product.

References

- 1. Synthesis of this compound derivatives with capabilities to arrest cell cycle and induce apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Complete 1H- and 13C NMR assignments of saponins from roots of Gypsophila trichotoma Wend - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Biosynthesis of Gypsogenin in Gypsophila Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gypsogenin, a pentacyclic triterpenoid saponin aglycone, is a key bioactive compound found in various species of the Gypsophila genus. Its derivatives, particularly this compound-containing saponins, have garnered significant interest in the pharmaceutical and biotechnological sectors due to their diverse biological activities, including adjuvant, anticancer, and hemolytic properties. Understanding the biosynthetic pathway of this compound is crucial for the metabolic engineering of Gypsophila species and other host organisms to enhance the production of these valuable compounds. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps, key intermediates, and relevant quantitative data. It also includes detailed experimental protocols for the characterization of the enzymes involved and visual representations of the pathway and experimental workflows.

Introduction

Triterpenoid saponins are a large and structurally diverse class of plant secondary metabolites. In Gypsophila species, the oleanane-type triterpenoid saponins are predominant, with this compound being a common aglycone. The biosynthesis of this compound originates from the cyclization of 2,3-oxidosqualene, a common precursor for sterols and triterpenoids. The resulting β-amyrin backbone undergoes a series of specific oxidation reactions, primarily catalyzed by cytochrome P450 monooxygenases (P450s), to introduce the characteristic functional groups of this compound: a C-3 hydroxyl group, a C-23 aldehyde group, and a C-28 carboxylic acid. Subsequent glycosylation, often at the C-3 position with glucuronic acid, is carried out by UDP-glycosyltransferases (UGTs) to form saponins. This guide will dissect each of these steps, providing the latest scientific understanding of this intricate biosynthetic pathway.

The this compound Biosynthesis Pathway

The biosynthesis of this compound from the central isoprenoid pathway can be delineated into three main stages: the formation of the β-amyrin backbone, the oxidative functionalization of the backbone, and the subsequent glycosylation.

Formation of the β-Amyrin Backbone

The pathway begins with the head-to-head condensation of two farnesyl pyrophosphate (FPP) molecules to form squalene, which is then epoxidized to 2,3-oxidosqualene. The cyclization of 2,3-oxidosqualene is a critical branch point. In Gypsophila, β-amyrin synthase (bAS), an oxidosqualene cyclase (OSC), catalyzes the cyclization of 2,3-oxidosqualene to form the pentacyclic triterpenoid skeleton of β-amyrin.

Oxidative Functionalization by Cytochrome P450s

The conversion of β-amyrin to this compound involves a series of oxidation steps at the C-28 and C-23 positions. These reactions are catalyzed by specific cytochrome P450 enzymes. While the exact P450s from Gypsophila species have not been definitively isolated and characterized, research in the closely related species Saponaria officinalis and heterologous expression studies in Gypsophila elegans have identified strong candidates.[1]

-

C-28 Oxidation: The methyl group at the C-28 position of β-amyrin is oxidized in a three-step process to a carboxylic acid, proceeding through erythrodiol and oleanolic acid intermediates. This reaction is catalyzed by a C-28 oxidase, likely a member of the CYP716A subfamily.[2] In Saponaria officinalis, SoCYP716A378 has been identified as a C-28 oxidase.[1]

-

C-23 Oxidation: The methyl group at the C-23 position of oleanolic acid is oxidized to an aldehyde group. This reaction is catalyzed by a C-23 oxidase, which is likely a member of the CYP72A subfamily.[1] In Saponaria officinalis, SoCYP72A984 and SoCYP72A1003 have been shown to perform this oxidation.[1]

Glycosylation by UDP-Glycosyltransferases

The final step in the biosynthesis of many this compound-containing saponins is the attachment of sugar moieties, a process known as glycosylation. This is catalyzed by UDP-glycosyltransferases (UGTs). In Gypsophila, this compound is commonly found as this compound 3-O-glucuronide.[3] This indicates the action of a specific UGT that transfers glucuronic acid from UDP-glucuronic acid to the C-3 hydroxyl group of this compound. While the specific UGT from Gypsophila has not been characterized, members of the UGT73 and UGT74 families are known to be involved in triterpenoid glycosylation in other plant species.

Diagram of the this compound Biosynthesis Pathway

Caption: The biosynthetic pathway of this compound from 2,3-oxidosqualene.

Quantitative Data

Quantitative data on enzyme kinetics and metabolite concentrations are essential for understanding the efficiency and regulation of the this compound biosynthesis pathway. While specific data for Gypsophila enzymes are limited, the following tables summarize available information from Gypsophila species and related enzyme characterizations.

Table 1: Saponin Content in Gypsophila Species

| Species | Plant Part | Saponin | Concentration (mg/g DW) | Reference |

| Gypsophila paniculata | Root | This compound 3-O-glucuronide | 7.41 ± 0.07 | [4] |

| Gypsophila paniculata | Root | Quillaic acid 3-O-glucuronide | 4.46 ± 0.12 | [4] |

| G. scorzonerifolia (3-year-old) | Root | Total Saponins | 48.1 | [3] |

| G. pacifica (3-year-old) | Root | Total Saponins | 48.1 | [3] |

Table 2: Putative Enzymes in this compound Biosynthesis and Their Homologs

| Enzyme | Gene Family | Putative Function | Homologous Enzyme (Species) | Reference |

| β-Amyrin Synthase (bAS) | Oxidosqualene Cyclase (OSC) | 2,3-Oxidosqualene cyclization | PtBS (Polygala tenuifolia) | [5] |

| C-28 Oxidase | Cytochrome P450 (CYP716A) | β-Amyrin to Oleanolic Acid | SoCYP716A378 (Saponaria officinalis) | [1] |

| C-23 Oxidase | Cytochrome P450 (CYP72A) | Oleanolic Acid to this compound | SoCYP72A984 (Saponaria officinalis) | [1] |

| Glucuronosyltransferase | UGT | This compound to this compound 3-O-glucuronide | UGT73/UGT74 families | General |

Experimental Protocols

This section provides detailed methodologies for key experiments required to identify and characterize the enzymes of the this compound biosynthetic pathway.

Protocol for Heterologous Expression and Functional Characterization of a Candidate Cytochrome P450

This protocol describes the functional characterization of a candidate P450 enzyme (e.g., a C-23 oxidase) in yeast (Saccharomyces cerevisiae).

1. Yeast Strain and Plasmids:

- Use a yeast strain engineered for triterpenoid production, such as one expressing a β-amyrin synthase and a cytochrome P450 reductase (CPR).

- Clone the full-length cDNA of the candidate P450 gene into a yeast expression vector (e.g., pYES-DEST52).

2. Yeast Transformation:

- Transform the yeast strain with the P450 expression vector using the lithium acetate/single-stranded carrier DNA/PEG method.

- Select transformed yeast on appropriate selective media.

3. Yeast Culture and Induction:

- Grow a pre-culture of the transformed yeast in selective synthetic complete (SC) medium with 2% glucose.

- Inoculate a larger culture in SC medium with 2% galactose and 1% raffinose to induce gene expression.

- Incubate for 48-72 hours at 30°C with shaking.

4. Metabolite Extraction:

- Harvest the yeast cells by centrifugation.

- Perform alkaline hydrolysis by resuspending the cell pellet in 20% KOH in 50% ethanol and incubating at 80°C for 1 hour.

- Extract the saponified metabolites with an equal volume of n-hexane or ethyl acetate.

- Evaporate the organic solvent to dryness.

5. Product Analysis by GC-MS:

- Derivatize the dried extracts by silylation using a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

- Analyze the derivatized samples by Gas Chromatography-Mass Spectrometry (GC-MS).

- Compare the retention times and mass spectra of the products with authentic standards of the expected products (e.g., this compound).

Diagram of the Experimental Workflow for P450 Functional Characterization

Caption: Workflow for the functional characterization of a candidate P450.

Protocol for In Vitro Assay of a UDP-Glucuronosyltransferase

This protocol outlines an in vitro assay to determine the activity of a candidate UGT towards this compound.

1. Recombinant Enzyme Preparation:

- Express the candidate UGT gene in a suitable host system (e.g., E. coli) as a tagged protein (e.g., His-tag).

- Purify the recombinant UGT using affinity chromatography.

2. In Vitro Reaction Mixture:

- Prepare a reaction mixture containing:

- Tris-HCl buffer (pH 7.5)

- This compound (substrate, dissolved in DMSO)

- UDP-glucuronic acid (sugar donor)

- Purified recombinant UGT enzyme

- Incubate the reaction mixture at 30°C for a defined period (e.g., 1-2 hours).

3. Reaction Termination and Product Extraction:

- Stop the reaction by adding an equal volume of methanol or acetonitrile.

- Centrifuge to pellet the precipitated protein.

- Collect the supernatant for analysis.

4. Product Analysis by LC-MS:

- Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS).

- Monitor for the formation of the expected product, this compound 3-O-glucuronide, by its specific mass-to-charge ratio (m/z).

- Quantify the product formation by comparing the peak area to a standard curve of the authentic compound, if available.

Conclusion and Future Perspectives

The biosynthesis of this compound in Gypsophila species is a complex pathway involving multiple enzymatic steps. While the general outline of the pathway from β-amyrin is understood, the specific enzymes from Gypsophila that catalyze the key oxidative and glycosylation steps are yet to be definitively identified and characterized. The use of transcriptomics, proteomics, and metabolomics approaches in Gypsophila will be instrumental in identifying the candidate genes. Subsequent functional characterization through heterologous expression and in vitro assays will be crucial to confirm their roles. A complete understanding of the this compound biosynthetic pathway will not only provide insights into the evolution of chemical diversity in plants but also pave the way for the metabolic engineering of high-value saponin production in microbial or plant-based systems, thereby facilitating their broader application in medicine and industry.

References

- 1. Engineering Gypsophila elegans hairy root cultures to produce endosomal escape‐enhancing saponins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The involvement of β-amyrin 28-oxidase (CYP716A52v2) in oleanane-type ginsenoside biosynthesis in Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Isolation and characterization of an oxidosqualene cyclase gene encoding a β-amyrin synthase involved in Polygala tenuifolia Willd. saponin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Gypsogenin

Abstract

Gypsogenin, a pentacyclic triterpenoid sapogenin, has garnered significant attention within the scientific community for its diverse pharmacological activities, most notably its potent anti-cancer properties. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its known mechanisms of action, with a focus on the signaling pathways implicated in its biological effects. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Physical and Chemical Properties

This compound is a derivative of oleanolic acid, characterized by a hydroxyl group at the C-3 position, an aldehyde group at C-23, and a carboxylic acid at C-28.[1][2] Its chemical structure and key physical and chemical properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₀H₄₆O₄ | [3] |

| Molecular Weight | 470.68 g/mol | [3][4] |

| IUPAC Name | (3β,4α)-3-Hydroxy-23-oxoolean-12-en-28-oic acid | [3] |

| CAS Number | 639-14-5 | [4] |

| Appearance | White to off-white solid; needles or leaflets from methanol | [4][5] |

| Melting Point | 274-276 °C | [4] |

| Solubility | Soluble in DMSO (25 mg/mL with sonication) | [5] |

| Optical Rotation | [α]D +91° (in alcohol) | [4][6] |

| XLogP3 | 6.7 | [6] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

Experimental Protocols

Isolation and Purification of this compound

This compound is typically obtained from the acid hydrolysis of saponins present in various plant species, particularly from the genus Gypsophila.[1][7] The general procedure involves the extraction of crude saponins followed by hydrolysis to cleave the sugar moieties, and subsequent purification of the resulting aglycone, this compound.

2.1.1. Extraction of Crude Saponins from Gypsophila sp.

-

Plant Material Preparation: Air-dried and powdered roots of Gypsophila species (e.g., Gypsophila oldhamiana) are used as the starting material.[7]

-

Defatting: The powdered root material is first defatted by percolation with a non-polar solvent such as dichloromethane to remove lipids and other non-polar compounds.[8]

-

Saponin Extraction: The defatted plant material is then exhaustively extracted with 80% methanol by percolation.[8] The resulting methanolic extracts are combined and concentrated under reduced pressure to yield a viscous extract.

-

Lyophilization: The concentrated extract is lyophilized to obtain a dry powder of crude saponins.[8]

2.1.2. Acid Hydrolysis of Saponins

-

Hydrolysis Reaction: The crude saponin extract is dissolved in a solution of 50% ethanol and hydrolyzed by refluxing with 70% sulfuric acid and trifluoroacetic acid for approximately 8 hours.[8][9] This process cleaves the glycosidic bonds, releasing the aglycone (this compound) and the sugar components.

-

Neutralization and Extraction: After cooling, the reaction mixture is neutralized with a base (e.g., NaOH) and then extracted with an organic solvent such as ethyl acetate.[7] The organic layer, containing the crude this compound, is collected.

-

Washing and Drying: The organic extract is washed with water to remove any remaining salts and sugars, and then dried over anhydrous sodium sulfate.

-

Solvent Evaporation: The solvent is removed under reduced pressure to yield the crude this compound.

2.1.3. Purification of this compound

-

Column Chromatography: The crude this compound is subjected to column chromatography on silica gel.[7]

-

Elution: The column is typically eluted with a gradient of solvents, such as a hexane-ethyl acetate mixture (e.g., 10:1), to separate this compound from other hydrolysis byproducts.[7]

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing pure this compound.

-

Crystallization: The pure fractions are combined, the solvent is evaporated, and the resulting solid is crystallized from a suitable solvent like methanol to obtain pure this compound as a white solid.[4]

Structural Elucidation

The structure of isolated this compound is confirmed using a combination of spectroscopic techniques.

2.2.1. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.[10][11] Electron Ionization (EI) or Electrospray Ionization (ESI) are common ionization techniques employed.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for the detailed structural elucidation of this compound.[7][10]

-

¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. Key signals for this compound include a doublet of doublets for the H-3 proton, a singlet for the H-12 olefinic proton, and a singlet for the H-23 aldehyde proton.[7]

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms and their types (e.g., methyl, methylene, methine, quaternary, carbonyl, olefinic). Characteristic signals for this compound include those for the C-3 hydroxyl-bearing carbon, the C-12 and C-13 olefinic carbons, and the C-23 aldehyde carbon.[7]

-

2D NMR Techniques: Techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between protons and carbons, confirming the overall structure and stereochemistry of the molecule.[10]

Mechanism of Action and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-cancer effects being the most extensively studied. Its mechanism of action involves the modulation of several key signaling pathways, leading to the induction of apoptosis and cell cycle arrest in cancer cells.

Induction of Apoptosis

This compound induces apoptosis through the intrinsic mitochondrial pathway. It has been shown to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[3] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.[3]

Cell Cycle Arrest

Studies have demonstrated that this compound and its derivatives can induce cell cycle arrest, primarily in the S phase.[4] This prevents cancer cells from replicating their DNA and progressing through the cell cycle, thereby inhibiting proliferation.

Inhibition of Angiogenesis and Kinase Activity

This compound has been reported to downregulate the expression of Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis.[3] By inhibiting VEGF, this compound can suppress the formation of new blood vessels that tumors require for growth and metastasis. Furthermore, derivatives of this compound have shown inhibitory activity against Abelson murine leukemia viral oncogene homolog 1 (ABL1) tyrosine kinase, a crucial target in the treatment of chronic myeloid leukemia.[5][6]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathways affected by this compound in cancer cells, leading to its anti-proliferative and pro-apoptotic effects.

References

- 1. Diosgenin Induces Apoptosis in HepG2 Cells through Generation of Reactive Oxygen Species and Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. embopress.org [embopress.org]

- 3. This compound Battling for a Front Position in the Pentacyclic Triterpenes Game of Thrones on Anti-Cancer Therapy: A Critical Review—Dedicated to the Memory of Professor Hanaa M. Rady - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of this compound derivatives with capabilities to arrest cell cycle and induce apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, semi-synthesis and examination of new this compound derivatives against leukemia via Abl tyrosine kinase inhibition and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

- 8. mdpi.com [mdpi.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Structure Elucidation of Triterpenoid Saponins Found in an Immunoadjuvant Preparation of Quillaja brasiliensis Using Mass Spectrometry and 1H and 13C NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques [mdpi.com]

A Technical Guide to the Preliminary Anticancer Screening of Gypsogenin

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the preliminary anticancer screening of gypsogenin, a pentacyclic triterpene that has garnered significant attention for its therapeutic potential.[1][2] This document synthesizes key findings on its cytotoxic activity, mechanisms of action, and the experimental protocols used for its evaluation.

Cytotoxic Activity of this compound and Its Derivatives

This compound and its semi-synthetic derivatives have demonstrated a broad spectrum of cytotoxic activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below.

Anti-Leukemic Activity

This compound has shown notable anti-proliferative effects against human promyelocytic leukemia (HL-60) and chronic myeloid leukemia (K562) cells.[1][3] While its precursor, gypsogenic acid, showed minimal activity, the 4-aldehyde group of this compound appears crucial for its enhanced cytotoxicity.[3][4]

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| This compound | HL-60 | 10.4 | [1][3] |

| 3-acetyl this compound | HL-60 | 10.77 | [1] |

| This compound oxime derivative | HL-60 | 3.9 | [1] |

| This compound benzyl ester | HL-60 | 8.1 | [1] |

| This compound | K562 | 12.7 | [3] |

| Gypsogenic Acid | K562, HL-60 | >100 | [1][4] |

| Gypsogenic Acid | SKW-3 (Lymphoid) | 79.1 | [4] |

| Gypsogenic Acid | BV-173 (Lymphoid) | 41.4 | [4] |

Anti-Lung Cancer Activity

Against A549 lung cancer cells, this compound exhibits moderate activity. However, synthetic modifications, particularly the creation of hydrazono and carboxamide derivatives, have resulted in compounds with significantly lower IC₅₀ values, indicating enhanced potency.[1][3]

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| This compound | A549 | 19.6 | [1][4] |

| 3-acetyl this compound | A549 | 30.8 | [1][4] |

| (2,4-dinitrophenyl)hydrazono derivative | A549 | 3.1 | [1][3] |

| Amino product derivative | A549 | 1.5 | [1][3] |

| Carboxamide derivative 20 | A549 | 2.5 | [1][3] |

| Carboxamide derivative 23 | A549 | 2.8 | [1][3] |

| Gypsogenic acid bisamidation product | A549 | 2.0 | [1] |

Anti-Breast Cancer Activity

This compound shows moderate cytotoxicity against the MCF-7 breast cancer cell line.[1][4] Esterification and oximation have been shown to modulate this activity, with some derivatives demonstrating improved effects.[1][4]

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| This compound | MCF-7 | 9.0 | [1][4] |

| Benzyl ester derivative | MCF-7 | 5.1 | [1][4] |

| 3-acetyl this compound | MCF-7 | 20.5 | [1] |

Activity Against Other Cancers

The anticancer effects of this compound and its derivatives extend to various other cancer types, including colon, ovarian, and hepatocellular carcinoma. Notably, certain derivatives have shown potent activity against LOVO colon cancer cells.[1][5]

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| (2,4-dinitrophenyl)hydrazono derivative | LOVO | Colon Cancer | 2.97 | [5][6][7] |

| Carboxamide derivative 7g | LOVO | Colon Cancer | 3.59 | [5][6][7] |

| This compound | SaoS-2 | Osteosarcoma | 7.8 | [1] |

| This compound | HeLa | Cervical Cancer | - (Remarkable Activity) | [1] |

| This compound | NCI-N87 | Gastric Cancer | - (Suppresses Proliferation) | [1] |

| Various Derivatives | SKOV3, HepG2 | Ovarian, Hepatocellular | Moderate Effect | [1][5] |

Mechanisms of Anticancer Action

Preliminary screenings reveal that this compound exerts its anticancer effects through several key cellular mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.

Induction of Apoptosis

A primary mechanism of this compound is the induction of programmed cell death, or apoptosis.[8] This is achieved by modulating the expression of key regulatory proteins in the Bcl-2 family. This compound upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[1][4] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane, leading to the activation of executioner caspases, such as caspase-3, which dismantle the cell.[1][9]

Caption: this compound-induced intrinsic apoptosis pathway.

Inhibition of Angiogenesis

This compound has been found to inhibit tumor angiogenesis, the process by which new blood vessels are formed to supply nutrients to a tumor.[1][4] This is achieved by downregulating key signaling molecules, including the Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor.[1][4] By targeting VEGF, this compound can help starve tumors and inhibit their growth and metastasis.[1]

Caption: Anti-angiogenic mechanism of this compound via VEGF.

Cell Cycle Arrest

Certain this compound derivatives have been shown to halt the progression of the cell cycle, a critical process for cell proliferation.[5][6] Studies on colon cancer cells (LOVO) revealed that specific derivatives can arrest tumor cells in the S phase of the cell cycle.[1][5] This prevents DNA replication and subsequent cell division, thereby inhibiting tumor growth.

References

- 1. This compound Battling for a Front Position in the Pentacyclic Triterpenes Game of Thrones on Anti-Cancer Therapy: A Critical Review—Dedicated to the Memory of Professor Hanaa M. Rady - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Battling for a Front Position in the Pentacyclic Triterpenes Game of Thrones on Anti-Cancer Therapy: A Critical Review-Dedicated to the Memory of Professor Hanaa M. Rady - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. preprints.org [preprints.org]

- 5. Synthesis of this compound derivatives with capabilities to arrest cell cycle and induce apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of this compound derivatives with capabilities to arrest cell cycle and induce apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

- 8. Synthesis, characterization and in vitro anti-neoplastic activity of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Diosgenin Induces Apoptosis in HepG2 Cells through Generation of Reactive Oxygen Species and Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Gypsogenin from Novel Plant Sources: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and biological activity of Gypsogenin, a pentacyclic triterpenoid saponin of significant interest in medicinal chemistry and drug development. Historically isolated from plants of the Gypsophila genus, recent research has identified novel plant sources, expanding the potential for its procurement and investigation. This document outlines detailed experimental protocols for the extraction and purification of this compound from these sources, presents comparative quantitative data, and elucidates its known signaling pathways in the context of its anti-cancer properties.

Novel Plant Sources of this compound

This compound is primarily found as saponin glycosides in various plant tissues. While traditionally sourced from the Caryophyllaceae family, particularly Gypsophila species, other plants have been identified as viable, albeit sometimes lower-yielding, sources.

Table 1: Quantitative Comparison of this compound Precursors in Various Plant Sources

| Plant Species | Family | Plant Part | Compound Analyzed | Yield (mg/g dry weight) | Citation(s) |

| Gypsophila paniculata | Caryophyllaceae | Roots | This compound 3-O-glucuronide | 30.2 ± 1.5 | [1] |

| Gypsophila oldhamiana | Caryophyllaceae | Roots | Pure this compound | ~0.065* | [2] |

| Saponaria officinalis | Caryophyllaceae | Roots | This compound 3-O-glucuronide | ~0.68** | [1] |

| Agrostemma githago | Caryophyllaceae | Seeds | This compound (as aglycone) | Not explicitly quantified | [2][3] |

| Beta vulgaris | Amaranthaceae | Not specified | This compound | Presence confirmed | [2] |

| Chenopodium quinoa | Amaranthaceae | Not specified | This compound | Presence confirmed | [2] |

*Calculated from a reported yield of 1.3 g of pure this compound from 20 kg of dried roots. **Estimated from a reported 6% of total prosaponins, with a total prosaponin content of 11.4 ± 1.1 mg/g.

Experimental Protocols for this compound Isolation

The isolation of pure this compound from plant material is a multi-step process involving the extraction of saponin glycosides, followed by acid hydrolysis to cleave the sugar moieties, and subsequent purification of the resulting aglycone (this compound).

General Workflow for this compound Isolation

The following diagram illustrates the general workflow for the isolation of this compound from plant sources.

Detailed Protocol for Extraction and Hydrolysis from Gypsophila oldhamiana

This protocol is adapted from methodologies that have reported successful isolation of this compound.[2]

1. Saponin Extraction:

- Air-dry 20 kg of Gypsophila oldhamiana roots and grind them into a fine powder.

- Perform an exhaustive extraction of the powdered roots with water to isolate the water-soluble saponins.

- Concentrate the aqueous extract under vacuum to yield a crude saponin mixture.

2. Acid Hydrolysis:

- Subject the crude saponin mixture to acid hydrolysis using 10% hydrochloric acid (HCl).

- Maintain the reaction under reflux for 72 hours to ensure complete cleavage of the glycosidic bonds.

- After hydrolysis, neutralize the reaction mixture with a sodium hydroxide (NaOH) solution.

3. This compound Extraction:

- Extract the neutralized hydrolysate with ethyl acetate.

- Separate the organic layer and evaporate the solvent to obtain the crude this compound.

Protocol for Hydrolysis of Saponins from Saponaria officinalis

This protocol is a general method for the acid hydrolysis of saponins from Saponaria officinalis to obtain the aglycone.

1. Saponin Extraction:

- Extract the dried and powdered roots of Saponaria officinalis with 70% methanol.

- Concentrate the methanolic extract under reduced pressure to obtain the crude saponin extract.

2. Acid Hydrolysis:

- Dissolve the crude saponin extract in a 5% solution of hydrochloric acid (HCl) in absolute ethanol.

- Heat the mixture under reflux for 3 hours.[3]

- After cooling, the precipitated aglycone (crude this compound) can be collected by filtration.

Purification by Column Chromatography

The crude this compound obtained after hydrolysis requires further purification, which is typically achieved by column chromatography.

1. Column Preparation:

- Pack a glass column with silica gel 60 (0.063–0.200 mm) as the stationary phase.

- Equilibrate the column with the initial mobile phase.

2. Sample Loading and Elution:

- Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.

- Elute the column with a gradient of hexane and ethyl acetate. A common starting ratio is 10:1 (hexane:ethyl acetate).[2]

- Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

3. Isolation of Pure this compound:

- Combine the fractions containing pure this compound, as identified by TLC.

- Evaporate the solvent to yield pure this compound as a white solid.

Biological Activity and Signaling Pathways of this compound

This compound has demonstrated significant anti-cancer properties, primarily through the induction of apoptosis in various cancer cell lines.[4] Its mechanism of action involves the modulation of key signaling pathways that regulate cell survival and proliferation.

This compound-Induced Apoptosis Signaling Pathway

The following diagram illustrates the known molecular targets of this compound in the induction of apoptosis. This compound has been shown to downregulate the expression of mutant p53 and the anti-apoptotic protein Bcl-2, while upregulating the pro-apoptotic protein Bax.[2] This shift in the Bax/Bcl-2 ratio leads to the activation of the caspase cascade, ultimately resulting in programmed cell death. Additionally, this compound has been found to inhibit Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinase-9 (MMP-9), which are crucial for tumor angiogenesis and metastasis.[2]

While the direct interaction of this compound with upstream signaling pathways like PI3K/Akt and MAPK is still under investigation, the modulation of downstream effectors such as Bcl-2 family proteins suggests a potential influence on these critical cell survival pathways. Further research is required to fully elucidate the initial molecular triggers of this compound's activity.

Conclusion

The identification of novel plant sources for this compound, coupled with refined extraction and purification protocols, provides researchers and drug development professionals with valuable resources for further investigation of this promising natural compound. The elucidated signaling pathways underlying its anti-cancer effects highlight its potential as a lead compound for the development of new therapeutic agents. The data and methodologies presented in this guide are intended to facilitate and standardize future research in this exciting field.

References

- 1. Novel Oleanane-Type Triterpene Glycosides from the Saponaria officinalis L. Seeds and Apoptosis-Inducing Activity via Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytochemistry and Biological Activities of Agrostemma Genus—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New saponins from the seeds of Agrostemma githago var. githago - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New triterpenoid saponins from the roots of Saponaria officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Gypsogenin: A Technical Guide for Researchers

Introduction

Gypsogenin, a pentacyclic triterpenoid sapogenin, is a key aglycone moiety found in various saponins, particularly those isolated from plants of the Gypsophila genus. Its complex structure and biological activities, including cytotoxic effects, make it a subject of interest in phytochemical and pharmacological research. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to aid researchers in its identification, characterization, and further drug development endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules like this compound. The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

¹H-NMR Spectral Data

The ¹H-NMR spectrum of this compound exhibits characteristic signals for its triterpenoid structure. Key proton signals include those for the olefinic proton, the proton attached to the carbon bearing the hydroxyl group, and the aldehyde proton. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).

Table 1: Key ¹H-NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-12 | ~5.29 | t | 3.2 |

| H-3 | ~3.95 | dd | 11.4, 5.2 |

| H-23 (aldehyde) | ~9.50 | s | - |

¹³C-NMR Spectral Data

The ¹³C-NMR spectrum provides information on all the carbon atoms in the this compound molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: Key ¹³C-NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-3 | ~71.5 |

| C-12 | ~122.2 |

| C-13 | ~144.7 |

| C-23 (aldehyde) | ~207.2 |

| C-28 (carboxyl) | ~180.0 |

Note: The exact chemical shifts may vary slightly depending on the solvent and experimental conditions. For a complete and unambiguous assignment of all proton and carbon signals, 2D NMR techniques such as COSY, HSQC, and HMBC are employed.[1][2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound shows absorption bands corresponding to its hydroxyl, aldehyde, carboxylic acid, and olefinic functional groups.[4][5][6][7]

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Wavenumber (cm⁻¹) | Intensity |

| O-H (hydroxyl & carboxylic acid) | Stretching | 3400 - 2500 | Broad, Strong |

| C-H (alkane) | Stretching | 2970 - 2850 | Strong |

| C=O (aldehyde) | Stretching | 1730 - 1715 | Strong |

| C=O (carboxylic acid) | Stretching | 1710 - 1680 | Strong |

| C=C (alkene) | Stretching | 1650 - 1640 | Medium |

| C-O | Stretching | 1200 - 1000 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of this compound.

-

Molecular Formula: C₃₀H₄₆O₄

-

Exact Mass: 470.3396 g/mol [8]

Mass Spectrum and Fragmentation Pattern

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for this compound would be observed at m/z 470. The fragmentation pattern of oleanane-type triterpenoids is complex and can involve retro-Diels-Alder (RDA) cleavage of the C-ring, as well as losses of functional groups and side chains. Analysis of the fragmentation pattern can provide valuable structural information.[9][10]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. The specific parameters may need to be optimized based on the instrumentation and sample purity.

1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or Pyridine-d₅) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Data Acquisition:

-

¹H-NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C-NMR: Acquire the spectrum using a proton-decoupled pulse sequence.

-

2D-NMR: Perform COSY, HSQC, and HMBC experiments to establish connectivity and aid in complete spectral assignment.[11]

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

2. Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of finely ground this compound (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.[4][5][6][7]

-

ATR: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

3. Mass Spectrometry (LC-MS)

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute the stock solution to the appropriate concentration for LC-MS analysis (typically in the ng/mL to µg/mL range).[12]

-

Instrumentation: A liquid chromatograph (LC) coupled to a mass spectrometer (MS), such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument.

-

LC Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile, often with a small amount of formic acid or ammonium formate to improve ionization.

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

-

MS Conditions:

-

Data Processing: Process the data using the instrument's software to identify the molecular ion and analyze the fragmentation patterns.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.

Caption: Workflow for the isolation and spectroscopic analysis of this compound.

This comprehensive guide provides essential spectroscopic data and experimental protocols for this compound, serving as a valuable resource for researchers in natural product chemistry and drug discovery. The detailed information will facilitate the identification, characterization, and further investigation of this important bioactive compound.

References

- 1. Complete 1H- and 13C NMR assignments of saponins from roots of Gypsophila trichotoma Wend - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical shift assignments of two oleanane triterpenes from Euonymus hederaceus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1H and 13C NMR assignments for four triterpenoid saponins from Albizziae cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Direct Detection of Triterpenoid Saponins in Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct detection of triterpenoid saponins in medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DIRECT DETECTION OF TRITERPENOID SAPONINS IN MEDICINAL PLANTS | African Journal of Traditional, Complementary and Alternative Medicines [journals.athmsi.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C30H46O4 | CID 92825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. repositorio.ulisboa.pt [repositorio.ulisboa.pt]

- 14. m.youtube.com [m.youtube.com]

Gypsogenin: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of Gypsogenin, a pentacyclic triterpenoid sapogenin, for researchers, scientists, and drug development professionals. This document details its chemical properties, biological activities, and underlying mechanisms of action, with a focus on its potential as an anti-cancer agent.

Core Chemical and Physical Properties

This compound is a natural product that can be extracted from plants of the Gypsophila genus.[1] Its chemical structure features an oleanane-type skeleton with four key active sites available for chemical modification: a C-3 hydroxyl group, a C-12 double bond, a C-23 aldehyde group, and a C-28 carboxylic acid.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 639-14-5 | [3][4][5][6][7] |

| Molecular Formula | C₃₀H₄₆O₄ | [3][4][5][6][7] |

| Molecular Weight | 470.68 g/mol | [3][4][5][6] |

| IUPAC Name | (4aS,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-9-formyl-10-hydroxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | [7] |

| Synonyms | Githagenin, Albasapogenin, Gypsophilasapogenin | [3][5][7] |

| Melting Point | 274-276 °C | [5] |

| Solubility | DMSO (25 mg/mL with ultrasonic) | [4] |

| Appearance | White solid (needles or leaflets from methanol) | [5] |

Biological Activity and Therapeutic Potential

This compound has demonstrated a range of biological activities, with its anti-cancer properties being of significant interest. Its therapeutic potential stems from its ability to induce apoptosis (programmed cell death) and inhibit angiogenesis (the formation of new blood vessels) in cancer cells.

Cytotoxic Activity

This compound and its synthetic derivatives have shown cytotoxic effects against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cell lines.

Table 2: Cytotoxic Activity (IC₅₀) of this compound and Its Derivatives

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| This compound | MCF-7 | Breast Cancer | 9.0 | [1] |

| HL-60 | Leukemia | 10.4 | [1] | |

| A549 | Lung Cancer | 19.6 | [1] | |

| This compound benzyl ester | MCF-7 | Breast Cancer | 5.1 | [1] |

| HL-60 | Leukemia | 8.1 | [1] | |

| 3-acetyl this compound | HL-60 | Leukemia | 10.77 | [1] |

| This compound oxime derivative | HL-60 | Leukemia | 3.9 | [1] |

| (2,4-dinitrophenyl)hydrazono derivative | A549 | Lung Cancer | 3.1 | [1] |

| LOVO | Colon Cancer | 2.97 | [1] | |

| Amino derivative (16) | A549 | Lung Cancer | 1.5 | [1] |

Mechanisms of Action

The anti-cancer effects of this compound are primarily attributed to its ability to trigger the intrinsic apoptotic pathway and to inhibit key processes in angiogenesis.

Induction of Apoptosis

This compound induces apoptosis in cancer cells through the mitochondrial-mediated intrinsic pathway. This process involves the regulation of the Bcl-2 family of proteins, leading to the activation of a cascade of caspases. Specifically, this compound has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9. Activated caspase-9, in turn, cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell.

References

- 1. Saikosaponin A, a Triterpene Saponin, Suppresses Angiogenesis and Tumor Growth by Blocking VEGFR2-Mediated Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibiting Angiogenesis by Anti-Cancer Saponins: From Phytochemistry to Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibiting Angiogenesis by Anti-Cancer Saponins: From Phytochemistry to Cellular Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-angiogenic effect of triterpenoidal saponins from Polygala senega - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Saikosaponin A, a Triterpene Saponin, Suppresses Angiogenesis and Tumor Growth by Blocking VEGFR2-Mediated Signaling Pathway [frontiersin.org]

- 7. Downregulation of Vascular Endothelial Growth Factor Enhances Chemosensitivity by Induction of Apoptosis in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Gypsogenin from Gypsophila oldhamiana Roots

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gypsogenin, a pentacyclic triterpenoid sapogenin, is a key bioactive compound found in the roots of Gypsophila oldhamiana. It is the aglycone of various saponins present in the plant and has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-cancer activities.[1][2] this compound and its derivatives have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines, making it a promising candidate for drug development.[3][4] This document provides detailed protocols for the extraction of saponins from Gypsophila oldhamiana roots, their subsequent hydrolysis to yield this compound, and the purification of the final compound.

Data Presentation

The following tables summarize quantitative data related to the extraction and content of this compound and its precursor saponins from Gypsophila species.

Table 1: this compound and Saponin Content in Gypsophila Species

| Plant Species | Compound | Content/Yield | Source |

| Gypsophila oldhamiana | Pure this compound | 1.3 g from 20 kg of dried roots | [1] |

| Gypsophila species | This compound 3-O-glucuronide | 0.52-1.13% of dry root weight | |

| Gypsophila simonii | Total Saponins | 12.30 ± 0.50% of plant material | |

| Gypsophila species | Total Saponins | 3.4 - 48.1 mg/g of dry root weight | |

| Gypsophila elegans | Total Saponins | Up to 65 mg/g of dry root weight |

Table 2: Extraction Yield of Total Saponins from Gypsophila oldhamiana Roots via Ethanol Reflux

| Starting Material (Dry Root) | Ethanol Concentration | Solvent to Solid Ratio | Extraction Time per Cycle | Number of Cycles | Total Saponin Extract Yield |

| 100g | 40%, 50%, 60% | 8:1 (v/w) | 1 hour | 3 | ~20g |

| 100g | 60%, 70%, 80% | 10:1 (v/w) | 1.5 hours | 3 | ~15g |

| 100g | 10%, 20%, 30% | 10:1 (v/w) | 0.5 hour | 3 | ~17g |

Experimental Protocols

Protocol 1: Extraction of Total Saponins from Gypsophila oldhamiana Roots

This protocol describes two common methods for the extraction of total saponins from the dried and powdered roots of Gypsophila oldhamiana.

Method A: Ethanol Reflux Extraction

-

Preparation of Plant Material: Dry the roots of Gypsophila oldhamiana at room temperature in a shaded, well-ventilated area. Once completely dry, grind the roots into a fine powder.

-

Extraction:

-

Place 100 g of the powdered root material into a round-bottom flask.

-

Add 800 mL of 60% ethanol (an 8:1 solvent-to-solid ratio).

-

Set up a reflux apparatus and heat the mixture to reflux for 1 hour.

-

After 1 hour, allow the mixture to cool and then filter to separate the extract from the solid residue.

-

Repeat the extraction process on the solid residue two more times, first with 50% ethanol and then with 40% ethanol, for 1 hour each.

-

Combine the three extracts.

-

-

Concentration: Concentrate the combined ethanolic extracts under reduced pressure using a rotary evaporator to remove the ethanol. This will yield a concentrated aqueous extract containing the total saponins.

Method B: Ultrasound-Assisted Extraction (UAE)

-

Preparation of Plant Material: Prepare the dried, powdered roots as described in Method A.

-

Extraction:

-

Place 50 g of the powdered root material into a beaker.

-

Add 1.5 L of 10% ethanol (a 30:1 solvent-to-solid ratio).

-

Place the beaker in an ultrasonic bath.

-

Sonicate the mixture for 15 minutes.

-

Filter the extract to separate it from the solid residue.

-

Repeat the ultrasound-assisted extraction on the solid residue two more times with fresh 10% ethanol for 15 minutes each.

-

Combine the three extracts.

-